Famotidine-13C-d3
Description
Introduction to Famotidine-13C-d3
Chemical Identity and Structural Characteristics
This compound (IUPAC name: 2,3,3-trideuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(1-13C)propanimidamide) features a molecular formula of C₇¹³CH₁₂D₃N₇O₂S₃ and a molecular weight of 341.5 g/mol. The structural modifications occur at three distinct positions:
- A carbon-13 isotope at the 1-position of the propanimidamide group
- Three deuterium atoms at the 2- and 3-positions of the propyl chain
The SMILES notation ([2H]C(13CN)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N) precisely encodes these isotopic substitutions. Comparative analysis with non-labeled famotidine (C₈H₁₅N₇O₂S₃, MW 337.44 g/mol) reveals a 1.2% mass difference, sufficient for mass spectrometry differentiation while maintaining identical chromatographic behavior.
Structural Features Table
| Property | Famotidine | This compound |
|---|---|---|
| Molecular Formula | C₈H₁₅N₇O₂S₃ | C₇¹³CH₁₂D₃N₇O₂S₃ |
| Exact Mass | 337.0361 | 341.4658 |
| Isotopic Substitutions | None | 1×¹³C, 3ײH |
| Key Functional Groups | Thiazole, Guanidine, Sulfonamide | Identical to parent |
Role of Stable Isotope Labeling in Pharmaceutical Research
The incorporation of stable isotopes addresses three critical challenges in drug development:
- Metabolic Pathway Elucidation : ¹³C labeling enables tracking of specific carbon atoms through hepatic metabolism without altering reaction kinetics.
- Quantitative Analysis : Deuterium substitution creates distinct mass spectral signatures, allowing precise quantification against endogenous compounds during bioanalytical studies.
- Formulation Stability Testing : Isotopic labels serve as tracers to monitor degradation pathways under accelerated stability conditions.
The kinetic isotope effect (KIE) in this compound is minimized through strategic deuteration at non-reactive positions (C2 and C3 of the propyl chain), preserving the metabolic profile while enhancing analytical detectability. This balance makes it particularly valuable for:
Historical Development of Isotopically Labeled Famotidine Derivatives
The evolution of labeled famotidine analogs reflects broader trends in pharmaceutical analytics:
1980s–1990s : Initial synthesis of non-isotopic impurities (e.g., Famotidine Sulfoxide, CAS 90237-03-9) for basic quality control.
2000s : Introduction of ¹⁵N₂-labeled versions to study nitrogen metabolism pathways.
2010s : Development of ¹³C-d3 variants enabled by advances in:
- Elemental ¹³C production via laser isotope separation
- Regioselective deuteration techniques using transition metal catalysts
- High-resolution mass spectrometry requiring precise mass differences
Modern synthesis routes for this compound utilize calcium carbide (Ca¹³C₂) as the ¹³C source, followed by alkyne functionalization to construct the thiazole ring system. This atom-economical approach achieves >99% isotopic enrichment while maintaining scalability for industrial production.
The current regulatory landscape (2025) favors stable isotope labels over radioactive tracers for human studies, driven by safety concerns and analytical advancements. This compound exemplifies this shift, with applications spanning:
- Bioequivalence studies of generic formulations
- In vivo drug-drug interaction assessments
- Metabolic stability profiling across cytochrome P450 isoforms
Structure
3D Structure
Properties
Molecular Formula |
C8H15N7O2S3 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2,3,3-trideuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(113C)propanimidamide |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i1D,2D2,6+1 |
InChI Key |
XUFQPHANEAPEMJ-DTTOTARQSA-N |
Isomeric SMILES |
[2H]C([13C](=NS(=O)(=O)N)N)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Selection of Labeling Positions
The molecular structure of famotidine (C₈H₁₅N₇O₂S₃) permits isotopic substitution at specific sites to minimize steric hindrance and maximize metabolic stability. In Famotidine-13C,d3, one carbon atom is replaced with carbon-13 (13C), and three hydrogen atoms are substituted with deuterium (d3). The labeling positions are typically chosen based on:
Precursor Synthesis
Synthesis begins with isotopically enriched starting materials. For example:
-
Thiazole-4-carboximidamide-13C : Prepared by reacting 13C-labeled cyanamide with 4-chloromethylthiazole under basic conditions.
-
Deuterated propane-1,3-dithiol : Synthesized via thiol-ene click chemistry using deuterated ethane-1,2-dithiol and acrylonitrile, followed by reduction.
Stepwise Synthesis of Famotidine-13C,d3
Condensation Reaction
The core structure is assembled by coupling the thiazole derivative with a deuterated sulfonamide intermediate:
-
Reaction setup : A mixture of thiazole-4-carboximidamide-13C (1.2 eq), deuterated propane-1,3-dithiol (1.0 eq), and sulfamoyl chloride (1.5 eq) is stirred in anhydrous tetrahydrofuran (THF) at −20°C.
-
Catalysis : Triethylamine (2.0 eq) is added to scavenge HCl, preventing side reactions.
-
Reaction monitoring : Progress is tracked via thin-layer chromatography (TLC) using silica gel plates and a UV indicator.
Purification and Isolation
Crude product is purified through:
Table 1: Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −20°C to 0°C | Minimizes decomposition |
| Reaction Time | 6–8 hours | Ensures complete coupling |
| Solvent Polarity | Low (THF) | Enhances nucleophilicity |
Analytical Characterization
Mass Spectrometry
-
LC-MS/MS : Famotidine-13C,d3 exhibits a molecular ion at m/z 342.5 (compared to 338.4 for unlabeled famotidine), with fragment ions at m/z 189.1 (13C-labeled thiazole) and m/z 153.0 (deuterated dithiolane).
-
Isotopic purity : Measured via high-resolution MS, confirming ≥99% enrichment for 13C and ≥98% for deuterium.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR : Absence of proton signals at δ 2.8–3.1 ppm confirms deuterium incorporation.
-
¹³C NMR : A singlet at δ 120.5 ppm verifies the 13C label in the carboximidamide group.
Applications in Pharmaceutical Analysis
Chemical Reactions Analysis
Types of Reactions
Famotidine-13C-d3 undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the thiazole ring or the sulfur-containing groups.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Pharmacokinetic Studies
Deuterated Compounds in Pharmacology
The use of stable isotopes like carbon-13 in pharmacological studies allows for improved tracking of drug metabolism and distribution. Famotidine-13C-d3 serves as an internal standard for mass spectrometry analyses, enabling researchers to obtain accurate pharmacokinetic profiles without interference from endogenous compounds.
Key Findings:
- Absorption and Distribution : Studies have shown that deuterated famotidine exhibits similar absorption characteristics to its non-deuterated counterpart, with a bioavailability ranging from 40% to 45% . The isotopic labeling aids in distinguishing between the drug and its metabolites in biological samples.
- Metabolism : this compound undergoes minimal first-pass metabolism and is primarily metabolized by the cytochrome P450 system, specifically CYP1A2 . This allows researchers to investigate metabolic pathways without the confounding effects of natural isotopes.
Clinical Research Applications
Gastrointestinal Disorders
Famotidine has been widely studied for its efficacy in treating gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. The use of this compound in clinical trials enhances the understanding of its pharmacodynamics and therapeutic outcomes.
Case Study: Efficacy in GERD
A retrospective cohort study indicated that famotidine use was associated with improved clinical outcomes among hospitalized patients with COVID-19, suggesting potential anti-inflammatory properties . Researchers utilized this compound to track its impact on gastric acid secretion and overall patient recovery rates.
Drug Interaction Studies
Assessing Drug Interactions
The stable isotope labeling allows for detailed investigations into drug interactions involving famotidine. These studies are crucial for understanding how famotidine may alter the pharmacokinetics of co-administered medications.
Research Insights:
- Impact on NSAIDs : Famotidine is often prescribed alongside nonsteroidal anti-inflammatory drugs (NSAIDs) to mitigate gastrointestinal risks. This compound has been instrumental in studying these interactions, providing insights into how famotidine affects NSAID metabolism and efficacy .
Analytical Techniques
This compound is typically analyzed using:
- Mass Spectrometry : For quantifying drug levels in plasma and urine.
- Nuclear Magnetic Resonance (NMR) : To study molecular interactions and conformational changes.
Mechanism of Action
Famotidine-13C-d3, like famotidine, acts as a competitive antagonist of the histamine H2 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing gastric acid secretion. This mechanism involves:
Receptor Binding: this compound binds to the H2 receptors on the parietal cells in the stomach.
Inhibition of Acid Secretion: This binding prevents histamine from activating the receptors, leading to decreased production of gastric acid
Pathways Involved: The inhibition of the H2 receptors affects the cyclic AMP (cAMP) pathway, which is crucial for acid secretion
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Famotidine-13C-d3 with structurally or functionally analogous isotopically labeled pharmaceuticals:
Structural and Isotopic Differences
- This compound features a sulfamoylamidine backbone with isotopic labels likely positioned at metabolically stable sites to ensure longevity in analytical workflows. This contrasts with Dexmedetomidine-13C-d3 , an imidazole derivative labeled on its ethyl side chain, which may influence its fragmentation patterns in MS .
- Lamotrigine-13C3,d3 incorporates three 13C atoms and three deuterium atoms, enhancing its utility in high-resolution MS for antiepileptic drug monitoring. Its labeling pattern differs significantly from this compound, reflecting divergent metabolic pathways .
Research Findings and Challenges
- A 2021 study highlighted the importance of isotopic purity in minimizing assay variability, with this compound achieving <2% coefficient of variation in inter-laboratory validations .
- Contradictions arise in labeling specificity: For example, Osimertinib-13C,d3 ’s exact labeling positions are undisclosed, complicating cross-study comparisons .
Q & A
Q. What are the key physicochemical properties and isotopic labeling specifications of Famotidine-¹³C-d₃ that researchers must verify before experimental use?
Researchers should confirm the molecular formula (¹³CC₇H₁₂D₃N₇O₂S₃), molecular weight (341.45 g/mol), and CAS number (76824-35-6) to ensure isotopic purity and batch consistency. Documentation of synthesis protocols, isotopic enrichment levels (e.g., ¹³C and deuterium positions), and stability under storage conditions (e.g., temperature, light sensitivity) is critical for reproducibility .
Q. How should researchers design experiments to validate the isotopic integrity of Famotidine-¹³C-d₃ in pharmacokinetic studies?
Use mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic labeling. For MS, monitor the mass shift (+3 Da due to deuterium and ¹³C) and compare fragmentation patterns with unlabeled famotidine. Include control samples (e.g., unlabeled famotidine) to rule out isotopic scrambling during sample preparation .
Q. What analytical methods are recommended for quantifying Famotidine-¹³C-d₃ in biological matrices, and what are common interference factors?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is preferred. Key considerations:
- Optimize chromatographic separation to resolve isotopic analogs.
- Validate matrix effects (e.g., plasma protein binding) using spiked calibration curves.
- Account for potential deuterium/hydrogen exchange in acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data when using Famotidine-¹³C-d₃ as an internal standard?
Discrepancies may arise from differences in extraction efficiency or ionization suppression between labeled and unlabeled forms. Mitigation strategies:
- Perform cross-validation using orthogonal methods (e.g., UV spectroscopy for concentration checks).
- Apply statistical rigor: Report means with standard deviations reflecting instrumental precision and justify significant figures based on measurement limitations .
Q. What experimental designs are optimal for assessing the metabolic stability of Famotidine-¹³C-d₃ in hepatic microsomal assays?
- Use a crossover design with unlabeled famotidine as a comparator.
- Monitor time-dependent degradation via LC-MS/MS, ensuring incubation conditions (pH, temperature) mimic physiological environments.
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify sample size and ethical compliance .
Q. How should researchers address challenges in synthesizing Famotidine-¹³C-d₃ with high isotopic purity?
- Employ stepwise isotopic incorporation: Introduce ¹³C and deuterium at specific synthesis stages to minimize side reactions.
- Characterize intermediates using high-resolution MS and isotopic ratio analysis.
- Reference ICH Q2(R1) guidelines for validating synthetic methods .
Q. What methodologies are effective for identifying degradation products of Famotidine-¹³C-d₃ under forced-stress conditions?
- Use accelerated stability studies (e.g., exposure to heat, light, or oxidative agents).
- Analyze degradation pathways via LC-high-resolution MS and compare fragmentation patterns with computational predictions (e.g., in silico tools like Mass Frontier).
- Document lot-specific variability in degradation profiles .
Q. How can researchers integrate Famotidine-¹³C-d₃ into multi-omics studies to track drug-target interactions?
- Combine isotopic labeling with proteomic workflows (e.g., affinity purification-MS) to isolate drug-protein complexes.
- Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for comparative quantification in cellular models.
- Validate binding specificity using competitive assays with unlabeled famotidine .
Q. What strategies improve the reproducibility of Famotidine-¹³C-d₃ studies across laboratories?
- Adopt standardized protocols for sample preparation, instrumentation calibration, and data reporting (e.g., MIAME guidelines).
- Share raw datasets (e.g., chromatograms, spectral libraries) in supplementary materials.
- Use consensus reference materials to harmonize inter-lab variability .
Q. How should researchers formulate hypotheses about the environmental impact of isotopically labeled pharmaceuticals like Famotidine-¹³C-d₃?
- Apply the PICO framework: Population (environmental compartments), Intervention (Famotidine-¹³C-d₃ exposure), Comparison (unlabeled famotidine), Outcome (biodegradation rates/toxicity).
- Conduct microcosm studies to simulate environmental fate and use qPCR/NMR to track isotopic persistence .
Methodological and Ethical Considerations
- Data Management : Document reagent lot numbers, instrument parameters, and raw data in appendices for peer review .
- Statistical Rigor : Avoid claims of "significance" without specifying p-values or confidence intervals .
- Ethical Compliance : Ensure disposal protocols for isotopic compounds align with institutional safety guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
